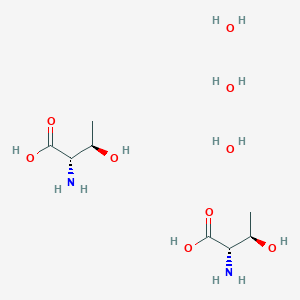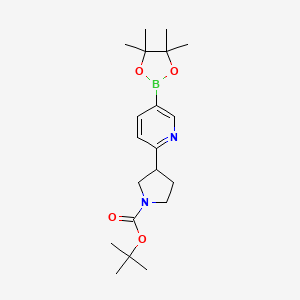
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is a compound with significant importance in various scientific fields. It is known for its unique stereochemistry and its applications in pharmaceuticals and biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves multiple steps. One common method includes the use of (3aR,4R,6S,6aS)-4-[(1,1-dimethylethyloxy)carbonyl]amino-3-(1’-ethylpropyl)-3a,5,6,6a-tetrahydrochysene-4H-pentamethylene as a starting material. This compound undergoes a series of reactions, including protection, deprotection, and coupling reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce an amino alcohol .
Applications De Recherche Scientifique
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Mécanisme D'action
The mechanism of action of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-guanidino-2-hydroxycyclopentane-1-carboxylic acid trihydrate
- (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylene)amino-2-hydroxycyclopentanecarboxylic acid trihydrate
Uniqueness
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to form stable trihydrate crystals also sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C8H24N2O9 |
|---|---|
Poids moléculaire |
292.28 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate |
InChI |
InChI=1S/2C4H9NO3.3H2O/c2*1-2(6)3(5)4(7)8;;;/h2*2-3,6H,5H2,1H3,(H,7,8);3*1H2/t2*2-,3+;;;/m11.../s1 |
Clé InChI |
BGXPDKKNGSNXGX-QPHONDARSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O.O.O |
SMILES canonique |
CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)




![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)


